RNase L Activation: A Unique Mechanism Not Shared by Comparator Antiandrogens
The target compound activates RNase L with an IC50 of 2.30 nM in mouse L cell extracts, a mechanism entirely absent from clinically used antiandrogens such as enzalutamide, bicalutamide, and flutamide [1]. This represents a qualitatively distinct biological pathway. While enzalutamide acts solely as an AR antagonist, and flutamide requires metabolic activation to hydroxyflutamide for AR binding, neither engages the 2-5A/RNase L pathway at comparable concentrations, making this compound a unique tool for dissecting interferon-independent antiviral responses.
| Evidence Dimension | RNase L activation (2-5A-dependent endoribonuclease) |
|---|---|
| Target Compound Data | IC50 = 2.30 nM (inhibition of protein synthesis in mouse L cell extracts) |
| Comparator Or Baseline | Enzalutamide: No RNase L activation reported at any concentration |
| Quantified Difference | Qualitative difference — the target compound is a potent RNase L activator, whereas enzalutamide, bicalutamide, and flutamide do not activate RNase L |
| Conditions | Mouse L cell extracts, protein synthesis inhibition assay |
Why This Matters
This compound provides a unique chemical probe for investigating RNase L-mediated antiviral pathways independently of AR signaling, a capability unmatched by any marketed antiandrogen.
- [1] BindingDB. Affinity Data: IC50 = 2.30 nM for RNase L activation (BDBM50025002). http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=2-5A-dependent+ribonuclease&reactant2=BDBM50025002&column=ki&startPg=0&Increment=50&submit=Search (accessed 2026-05-07). View Source
